4-Chloro-3,5-dimethoxyaniline

Catalog No.
S3320979
CAS No.
226419-21-2
M.F
C8H10ClNO2
M. Wt
187.62
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-3,5-dimethoxyaniline

CAS Number

226419-21-2

Product Name

4-Chloro-3,5-dimethoxyaniline

IUPAC Name

4-chloro-3,5-dimethoxyaniline

Molecular Formula

C8H10ClNO2

Molecular Weight

187.62

InChI

InChI=1S/C8H10ClNO2/c1-11-6-3-5(10)4-7(12-2)8(6)9/h3-4H,10H2,1-2H3

InChI Key

SGDVJEPMJMYMEV-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1Cl)OC)N

Canonical SMILES

COC1=CC(=CC(=C1Cl)OC)N

4-Chloro-3,5-dimethoxyaniline is an organic compound with the molecular formula C₈H₁₀ClN₁O₂ and a molecular weight of 187.62 g/mol. It is characterized by the presence of a chloro group at the para position and two methoxy groups at the meta positions of the aniline ring. This compound is primarily utilized in chemical synthesis and research due to its unique structural properties, which allow it to participate in various

There is no current information available on the mechanism of action of 4-Chloro-3,5-dimethoxyaniline in scientific research.

  • Wearing gloves and safety glasses when handling the compound.
  • Working in a well-ventilated fume hood.
  • Avoiding contact with skin and eyes.
  • Proper disposal according to local regulations.
, including:

  • Nucleophilic Substitution: The chloro group can be replaced by various nucleophiles, making it useful in synthetic organic chemistry.
  • Reduction Reactions: It can be reduced to corresponding amines or other derivatives under specific conditions.
  • Coupling Reactions: It can participate in coupling with diazonium salts to form azo compounds, which are significant in dye synthesis.

Several methods exist for synthesizing 4-chloro-3,5-dimethoxyaniline:

  • Catalytic Reduction: One effective method involves the catalytic reduction of 4-chloro-3,5-dimethoxy-nitrobenzene using hydrogen gas in the presence of a suitable catalyst at elevated temperatures and pressures .
  • Regioselective Reaction: Another method employs copper(II) chloride dihydrate and lithium chloride hydrate in ethanol under reflux conditions for a duration of three hours .

These methods highlight the versatility and efficiency of synthesizing this compound while maintaining high yields.

4-Chloro-3,5-dimethoxyaniline has several applications:

  • Chemical Intermediates: It serves as a precursor in the synthesis of various dyes and pigments.
  • Pharmaceutical Development: Its derivatives are explored for use in drug formulations due to their potential biological activities.
  • Material Science: It is used in developing polymers and other materials that require specific chemical properties.

Interaction studies involving 4-chloro-3,5-dimethoxyaniline focus on its solubility and adsorption characteristics. For instance, its behavior in different solvents has been analyzed to understand its solubility dynamics better . Additionally, studies on its adsorption properties indicate that environmental factors like pH significantly influence its interaction with various substrates .

Several compounds share structural similarities with 4-chloro-3,5-dimethoxyaniline. Here’s a comparison highlighting its uniqueness:

Compound NameStructure CharacteristicsUnique Features
4-ChloroanilineContains one chloro groupSimple structure; less functional diversity
3,5-DimethoxyanilineLacks chloro substituentMore soluble but less reactive
4-Chloro-2,5-dimethoxyanilineChloro group at different positionDifferent reactivity profile due to position

4-Chloro-3,5-dimethoxyaniline stands out due to its combination of both chloro and methoxy groups at specific positions on the aniline ring, which enhances its reactivity and application potential compared to similar compounds.

XLogP3

1.8

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-19

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